molecular formula C6H13ClIN B7987159 3-Iodomethyl-piperidine hydrochloride

3-Iodomethyl-piperidine hydrochloride

Cat. No.: B7987159
M. Wt: 261.53 g/mol
InChI Key: UJXGHBGYGIWDME-UHFFFAOYSA-N
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Description

3-Iodomethyl-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds with piperidine moiety are widely used in medicinal chemistry due to their significant pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodomethyl-piperidine hydrochloride typically involves the iodination of piperidine derivatives. One common method includes the reaction of piperidine with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Iodomethyl-piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Iodomethyl-piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodomethyl-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodomethyl-piperidine hydrochloride is unique due to its specific iodination, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other piperidine derivatives may not be as effective .

Properties

IUPAC Name

3-(iodomethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12IN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXGHBGYGIWDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CI.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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